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molecular formula C7H8N2O4S B8383552 6-Methanesulfonyl-2-methyl-3-nitropyridine

6-Methanesulfonyl-2-methyl-3-nitropyridine

Cat. No. B8383552
M. Wt: 216.22 g/mol
InChI Key: BSQRGVQXUGOBML-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

A mixture of 6-bromo-2-methyl-3-nitropyridine (100 g, 461 mmol) and sodium methanesulfinate (47.0 g, 461 mmol) in DMSO (300 mL) was stirred at room temperature for 1.5 h. The reaction mixture was poured into ice-water (1 L) and stirred until all the ice had melted. The ice-cold solution was filtered, and a dark purple solid was collected. The solid collected was dissolved in ethyl acetate (1 L). The solution was treated with activated charcoal, filtered through Celite™. The Celite™ cake was washed with ethyl acetate, and the filtrate was collected. The solvent was evaporated from the filtrate under reduced pressure to give the title compound (87.0 g, 87%) as a yellow solid. Exact mass calculated for C7H8N2O4S: 216.0. Found: LCMS m/z=217.2 (M+H+).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[CH3:12][S:13]([O-:15])=[O:14].[Na+]>CS(C)=O>[CH3:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=[C:2]([S:13]([CH3:12])(=[O:15])=[O:14])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C)[N+](=O)[O-]
Name
Quantity
47 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The ice-cold solution was filtered
CUSTOM
Type
CUSTOM
Details
a dark purple solid was collected
CUSTOM
Type
CUSTOM
Details
The solid collected
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate (1 L)
ADDITION
Type
ADDITION
Details
The solution was treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
WASH
Type
WASH
Details
The Celite™ cake was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate was collected
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=NC(=CC=C1[N+](=O)[O-])S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 87 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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